Einecs 303-226-0
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Overview
Description
. This inventory was created to identify and regulate chemical substances within the European Union.
Preparation Methods
The preparation methods for Einecs 303-226-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include sequential precipitation and purification processes. For instance, in water, radium-226 can be concentrated and separated by coprecipitation with sulfates of lead and barium, followed by purification through EDTA chelation .
Chemical Reactions Analysis
Einecs 303-226-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, the compound can be oxidized using specific oxidizing agents under controlled conditions to yield various oxidation products. Similarly, reduction reactions can be carried out using reducing agents to produce different reduced forms of the compound .
Scientific Research Applications
Einecs 303-226-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is employed in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 303-226-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 303-226-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include cyclohexyl bromide (Einecs 203-622-2), 4-bromoacetanilide (Einecs 203-154-9), and phenyl benzoate (Einecs 202-293-2). Compared to these compounds, this compound may exhibit unique properties or reactivity patterns that make it particularly useful for specific applications .
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)17(3)13(11)19/h4-8H,1-3H3,(H,15,18,20)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZHTMFTUBOPD-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94159-46-3 |
Source
|
Record name | 5-((4-(Dimethylamino)phenyl)methylene)-1-methylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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